Desoximetasone

Descripción general

Descripción

Desoximetasone is a medication that belongs to the family of medications known as topical corticosteroids . It is used for the relief of various skin conditions, including rashes . It helps to reduce redness, itching, and irritation . Desoximetasone is a synthetic corticosteroid, a class of primarily synthetic steroids used as anti-inflammatory and anti-pruritic agents .

Synthesis Analysis

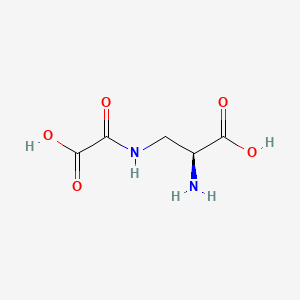

Desoximetasone can be synthesized from Dexamethasone . In one method, 15 g of Dexamethasone is dissolved in a mixture of Dichloromethane and Acetonitrile, cooled to -8°C, and then 16.5 ml of Trimethylsilyl iodide is added . The reaction mixture is stirred for 1 hour at -8°C, and quenched with 30% sodium bisulfite .

Molecular Structure Analysis

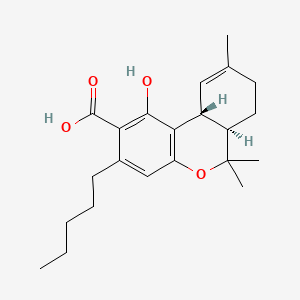

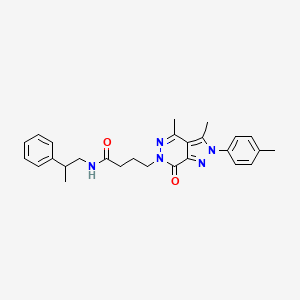

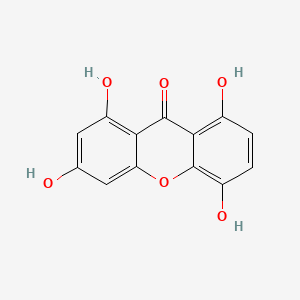

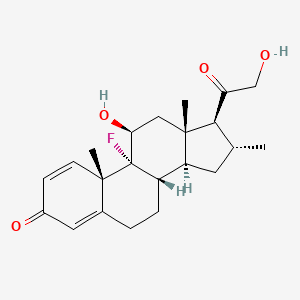

Desoximetasone has a molecular formula of C22H29FO4 . Its average mass is 376.462 Da and its monoisotopic mass is 376.204987 Da . It has 8 defined stereocenters .

Chemical Reactions Analysis

Desoximetasone is a potent topical corticosteroid that has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Physical And Chemical Properties Analysis

Desoximetasone has a molecular weight of 376.5 g/mol . It is a synthetic corticosteroid with glucocorticoid activity .

Aplicaciones Científicas De Investigación

Dermal Drug Delivery

Desoximetasone is often used in dermal drug delivery, specifically in cream and ointment formulations . The administration of therapeutic drugs through dermal routes, such as creams and ointments, has emerged as an increasingly popular alternative to traditional delivery methods, such as tablets and injections .

Drug Development

In the context of drug development, Desoximetasone is crucial to identify the optimal doses and delivery routes that ensure successful outcomes . Physiologically based pharmacokinetic (PBPK) models have been proposed to simulate drug delivery and optimize drug formulations .

Calibration of PBPK Models

The calibration of PBPK models for dermal drug delivery is a significant research application of Desoximetasone . This process is challenging due to the multitude of variables involved and limited experimental data .

In Vitro Release and Permeation Testing

Desoximetasone is used in in vitro release (IVRT) and permeation (IVPT) testing to optimize mechanistic models . The release kinetics and permeation profiles of Desoximetasone are determined experimentally, and a computational model is created to simulate the results .

Comparative Evaluation of Formulations

A comparative evaluation of Desoximetasone cream and ointment formulations is another application . The experimental studies showed that, even though the cumulative permeation of Desoximetasone at the end of the permeation study was comparable, there was a significant difference seen in the lag time in the permeation of Desoximetasone between the cream and ointment .

Enhancement of Drug Development Processes

The model developed using Desoximetasone has the potential to significantly enhance the accuracy and efficiency of drug development processes . This can also mitigate the risks associated with clinical trials .

Safety and Hazards

Desoximetasone is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation . It is suspected of causing cancer . It should be stored in a well-ventilated place and kept container tightly closed .

Direcciones Futuras

Desoximetasone cream and ointment formulations have been evaluated using experiments and in silico modeling . The release kinetics and permeation profiles of Desoximetasone were determined experimentally, and a computational model was created to simulate the results . This approach could be used in the future to optimize the formulation of Desoximetasone and other topical corticosteroids .

Mecanismo De Acción

Target of Action

Desoximetasone is a glucocorticoid , a class of corticosteroids that bind to the glucocorticoid receptor . This receptor is involved in the regulation of various biological processes including metabolism, immune response, and inflammation .

Mode of Action

Desoximetasone, like other glucocorticoids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . The precise mechanism of the anti-inflammatory activity of topical steroids like desoximetasone is uncertain . It is thought to act by inducing phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

Desoximetasone affects the biochemical pathway involving arachidonic acid . By inducing lipocortins, it inhibits the release of arachidonic acid, which is a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This results in a decrease in inflammation and related symptoms.

Pharmacokinetics

Once absorbed through the skin, topical corticosteroids like desoximetasone are handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The absorption of desoximetasone may be increased with occlusion, inflammation, or may vary with the site of application . The metabolism of desoximetasone occurs in the liver, and it is excreted in urine and feces .

Result of Action

The molecular and cellular effects of desoximetasone’s action result in the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as skin allergies, atopic dermatitis, and psoriasis . It is also noted that there can be a significant difference in the permeation of desoximetasone through human skin at early time points when different formulations (cream and ointment) are compared .

Action Environment

The action, efficacy, and stability of desoximetasone can be influenced by various environmental factors. For example, the absorption of desoximetasone can be affected by the condition of the skin (e.g., inflamed or intact) and the use of occlusive dressings . .

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045647 | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.10e-02 g/L | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Desoximetasone | |

CAS RN |

140218-14-0, 382-67-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoximetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXIMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Desoximetasone and how does it work?

A1: Desoximetasone is a potent, synthetic topical corticosteroid classified as a high to super high potency agent (Class I to Class II) [, , ]. While the exact mechanism of action for topical steroids in treating steroid-responsive dermatoses remains uncertain, Desoximetasone is thought to work by inducing lipocortins within the cell. Lipocortins are proteins that inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade. This cascade plays a significant role in inflammation. By inhibiting phospholipase A2, Desoximetasone ultimately reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thus mitigating inflammation and associated symptoms [].

Q2: Does Desoximetasone affect epidermal cell proliferation and cytokine production?

A2: Yes, in vitro studies have shown that Desoximetasone can inhibit the proliferation of keratinocytes and fibroblasts [], key cell types involved in skin structure and wound healing. Additionally, it significantly reduces the production of inflammatory cytokines like IL-1α and IL-6 in these cells []. This anti-inflammatory and anti-proliferative activity contributes to its therapeutic efficacy in treating various skin conditions.

Q3: What is the chemical structure of Desoximetasone?

A3: Desoximetasone is a pregnane steroid derivative. Its chemical name is 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.

Q4: Are there any analytical methods used to characterize and quantify Desoximetasone?

A4: Yes, various analytical techniques are employed to characterize and quantify Desoximetasone, including:* Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is widely used for both qualitative and quantitative analysis of Desoximetasone in bulk drug substance, formulated products, and stability samples [, , ]. * LC-MS: This technique helps identify Desoximetasone and its degradation products in stability studies [].* FTIR and NMR Spectroscopy: These techniques are used to elucidate the structure of Desoximetasone and its degradation products [].

Q5: Is Desoximetasone compatible with other topical medications?

A5: Desoximetasone exhibits good compatibility with certain topical medications:* Tacrolimus: Studies have demonstrated that Desoximetasone ointment is physically and chemically compatible with Tacrolimus ointment for up to four weeks when mixed in a 1:1 ratio [, ].* Calcipotriene: Research indicates physical and chemical compatibility between Calcipotriene ointment and Desoximetasone ointment at different concentrations (0.25% and 0.05%) [].

Q6: What are the main therapeutic applications of Desoximetasone?

A7: Desoximetasone is primarily indicated for the treatment of various inflammatory skin conditions responsive to corticosteroids, including:* Psoriasis: It effectively reduces scaling, erythema, and plaque elevation in patients with plaque psoriasis [, , , ].* Eczema: Desoximetasone provides relief from inflammation, itching, and other symptoms associated with atopic dermatitis and various types of eczema [, , , ]. * Other Dermatoses: It can be used to manage other inflammatory skin conditions such as contact dermatitis and allergic reactions [, , , ].

Q7: How does the efficacy of Desoximetasone compare to other topical corticosteroids?

A8: Clinical studies have shown that Desoximetasone 0.25% cream and ointment demonstrate comparable or even superior efficacy to other commonly used topical corticosteroids, including:* Betamethasone valerate 0.1% [, , ]* Triamcinolone acetonide 0.1% []* Fluocinolone acetonide 0.025% and 0.05% [, , ]* Hydrocortisone butyrate 0.1% []* Mometasone furoate 0.1% []

Q8: What are the common formulations of Desoximetasone available?

A9: Desoximetasone is commercially available in various topical formulations, including:* Creams: These are generally preferred for moist or hairy areas of the skin.* Ointments: Ointments are more occlusive and suitable for dry or scaly skin.* Gels: Gel formulations offer a non-greasy and cosmetically elegant option.* Sprays: Sprays facilitate convenient and targeted application, particularly for large or hard-to-reach areas [, , , , ].

Q9: Are there any novel drug delivery strategies being explored for Desoximetasone?

A10: Yes, researchers are exploring innovative drug delivery systems for Desoximetasone to improve its therapeutic efficacy and minimize potential side effects. One promising approach involves incorporating Desoximetasone into nanostructured carriers like niosomes [, ]. Niosomes are microscopic vesicles composed of non-ionic surfactants that can encapsulate and deliver drugs across biological membranes more efficiently, potentially enhancing its permeation through the skin.

Q10: What are the potential adverse effects of Desoximetasone?

A10: While generally safe and well-tolerated, Desoximetasone, like other topical corticosteroids, may cause some local side effects, particularly with prolonged or inappropriate use. These can include:

- Skin Reactions: Dryness, irritation, burning, itching, redness, and thinning of the skin are potential reactions at the application site [].

Q11: Can Desoximetasone induce allergic contact dermatitis?

A13: Yes, although uncommon, Desoximetasone can potentially cause allergic contact dermatitis in some individuals [, , ]. Cross-reactions with other corticosteroids, particularly those within the same structural class (Group C and D), have also been reported []. Patch testing can be helpful in diagnosing corticosteroid allergies.

Q12: What are the current research focuses in the field of Desoximetasone?

A12: Ongoing research efforts related to Desoximetasone are focused on:

- Optimizing Formulations: Researchers are constantly striving to develop improved formulations with enhanced stability, bioavailability, and patient acceptability [, ].

- New Delivery Systems: Developing novel drug delivery systems like niosomes to improve targeted delivery and reduce systemic side effects is a promising avenue [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.